molecular formula C11H11N5 B8461190 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine

Cat. No.: B8461190
M. Wt: 213.24 g/mol
InChI Key: DUAADORDKZIVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrazole rings.

    Reduction: Reduced forms of the benzimidazole or pyrazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.

Scientific Research Applications

5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: Known for its antimicrobial and anticancer properties.

    1H-pyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is unique due to its combined structure of benzimidazole and pyrazole, which allows it to exhibit a broader range of biological activities compared to its individual components .

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-(1-methylbenzimidazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H11N5/c1-16-6-13-9-4-7(2-3-10(9)16)8-5-11(12)15-14-8/h2-6H,1H3,(H3,12,14,15)

InChI Key

DUAADORDKZIVEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C3=CC(=NN3)N

Origin of Product

United States

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